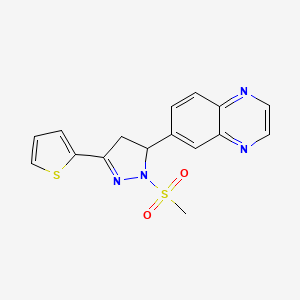
6-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline” is an organic compound containing several functional groups including a quinoxaline ring, a pyrazole ring, a thiophene ring, and a methylsulfonyl group . These functional groups suggest that the compound could have interesting chemical and physical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (quinoxaline, pyrazole, and thiophene) suggests that the compound may have a planar structure. The methylsulfonyl group could introduce some steric hindrance .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The presence of multiple functional groups means that it could participate in a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make it more polar, affecting its solubility in different solvents .科学的研究の応用
Synthesis and Structural Analysis
6-(1-(Methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline and its derivatives have been a subject of study due to their complex structures and potential applications. The synthesis of related quinoxaline derivatives involves 1,3-dipolar cycloaddition reactions, leading to various compounds with potential industrial and pharmaceutical applications. For example, the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]quinoxaline has been detailed, showcasing the methodologies for creating these compounds and their structural analysis through single crystal X-ray diffraction techniques and DFT calculations (Kim et al., 1990) (Abad et al., 2021).
Antimicrobial Applications
Quinoxaline derivatives have shown promise in antimicrobial applications, with several compounds demonstrating the ability to inhibit the growth of bacteria and fungi. The synthesis of new heterocyclic compounds like furothiazolo pyrimido quinazolinones from known starting materials has led to compounds with significant antimicrobial activity, highlighting the potential of quinoxaline derivatives in developing new antimicrobial agents (Abu‐Hashem, 2018).
Corrosion Inhibition
Quinoxaline derivatives have been investigated for their corrosion inhibition properties, particularly for mild steel in acidic environments. Studies involving computational and electrochemical analyses have identified specific quinoxaline derivatives as effective corrosion inhibitors, showcasing their potential to protect industrial materials from corrosion (Saraswat & Yadav, 2020).
Anticancer Research
The exploration of quinoxaline derivatives in anticancer research has led to the synthesis and evaluation of novel compounds with potential anticancer activities. Docking studies and molecular dynamics simulations have predicted the anti-cancer activity of specific isoxazolquinoxalin derivatives, providing insights into their interactions at active sites of cancer-related proteins (Abad et al., 2021). Moreover, novel thiophene derivatives with quinoline and other moieties have been synthesized and shown to possess potential as anticancer agents, highlighting the versatility of quinoxaline derivatives in medicinal chemistry (Ghorab, Bashandy, & Alsaid, 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
6-(2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c1-24(21,22)20-15(10-14(19-20)16-3-2-8-23-16)11-4-5-12-13(9-11)18-7-6-17-12/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXVZMVVRHXXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

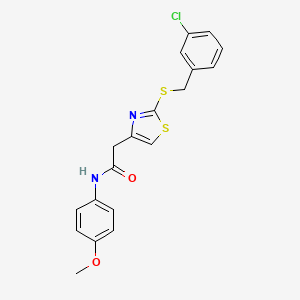
![4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2988487.png)
![ethyl 2-[2-(1-benzylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2988489.png)
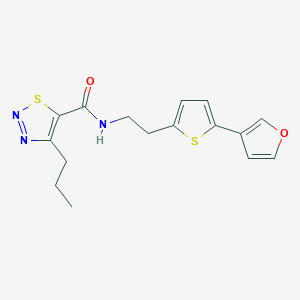
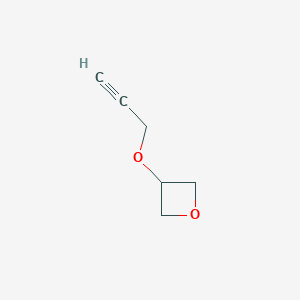
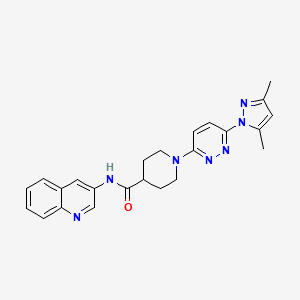
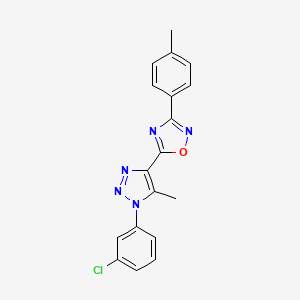
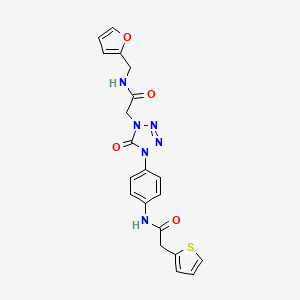
![2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile](/img/structure/B2988498.png)
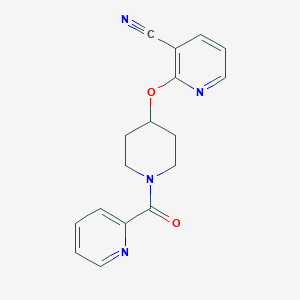
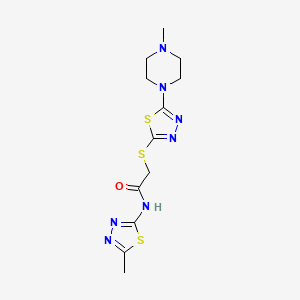
![3-Benzyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2988505.png)
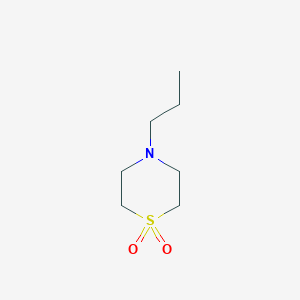
![3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2988509.png)